(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
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Overview
Description
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Formation of Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, quinazolinone derivatives are often explored for their potential as therapeutic agents. This compound may be investigated for its potential use in drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Methoxybenzyl Derivatives: Compounds containing methoxybenzyl groups.
Uniqueness
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O4/c1-31-18-9-5-7-16(13-18)15-28-22(20-11-3-4-12-21(20)26-24(28)30)27-23(29)25-17-8-6-10-19(14-17)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29) |
InChI Key |
GNZVSRMJSFNKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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